N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-26(23,24)15-8-9-16-17(11-15)25-19(20-16)21-18(22)14-7-6-12-4-2-3-5-13(12)10-14/h6-11H,2-5H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWQALPHPYMIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Methylsulfonyl Group: The next step involves the introduction of the methylsulfonyl group at the 6-position of the benzo[d]thiazole ring. This can be done through sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Coupling with Tetrahydronaphthalene: The final step involves coupling the modified benzo[d]thiazole with a tetrahydronaphthalene derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole ring or the carboxamide group, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of a tetrahydronaphthalene moiety fused with a methylsulfonyl-substituted benzothiazole ring. This structural arrangement enhances its pharmacological properties and distinguishes it from other benzothiazole derivatives. The presence of the methylsulfonyl group is particularly significant as it may influence the compound's solubility and biological activity.
Biological Activities
Research indicates that benzothiazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in various pharmacological contexts:
- Anticancer Activity : Benzothiazole derivatives are often explored for their anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of signaling pathways .
- Anticonvulsant Properties : Some derivatives have been tested for their anticonvulsant effects. In particular, structural modifications similar to those found in N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide have been associated with significant anticonvulsant activity in animal models .
- Antimicrobial Effects : The compound may also exhibit antimicrobial properties, as benzothiazole derivatives have been reported to show activity against various bacterial strains and fungi. The specific mechanisms often involve interference with microbial metabolism or cell wall synthesis.
Therapeutic Applications
The therapeutic applications of this compound are still under investigation but hold considerable promise based on existing studies:
- Cancer Treatment : Given its potential anticancer properties, this compound could be developed as a lead molecule for new cancer therapies targeting specific pathways involved in tumor progression.
- Neurological Disorders : Its anticonvulsant activity suggests potential use in treating epilepsy and other seizure disorders. Further studies could elucidate its efficacy and safety profile compared to existing treatments.
- Infectious Diseases : With demonstrated antimicrobial activity, the compound might be useful in developing new antibiotics or antifungal agents, especially in light of rising antibiotic resistance.
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, it can interfere with cell signaling pathways that regulate cell growth and apoptosis, making it effective against certain cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Benzo[d]thiazole Moieties
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives (): These compounds replace the methylsulfonyl group with a trifluoromethyl substituent. The trifluoromethyl group is strongly electron-withdrawing, which may alter binding affinity compared to the methylsulfonyl group.
- N-(2-(Diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide Hydrochloride (): This analog substitutes the methylsulfonyl group with a fluoro atom and introduces a diethylaminoethyl side chain. The fluorine atom reduces steric bulk and increases electronegativity, while the cationic diethylaminoethyl group (as a hydrochloride salt) enhances water solubility and bioavailability. Such modifications may shift pharmacological activity toward different targets compared to the methylsulfonyl variant .
Tetrahydronaphthalene Carboxamide Derivatives
- Comp-5: N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide () :
Comp-5 shares the tetrahydronaphthalene carboxamide backbone but replaces the benzo[d]thiazole group with an azabicyclo[2.2.2]octane moiety. This structural change likely impacts receptor selectivity; the rigid bicyclic system may restrict conformational flexibility, reducing off-target effects. However, the absence of a sulfonyl group may limit interactions with polar residues in enzymatic binding pockets .
Pharmacological Activity Comparisons
- COX-2 Inhibition (): Indole-based benzo[d]thiazole derivatives, such as (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (compound 43), exhibit COX-2 inhibitory activity comparable to celecoxib. Molecular docking studies highlight that sulfonyl groups stabilize interactions with COX-2’s hydrophobic pocket, a feature shared with the target compound .
- Antitumor Activity (): Benzo[d]thiazole derivatives, such as (E)-1-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-4-(6-((dimethylamino)methyl)benzo[d]thiazol-2-yl)semicarbazide (compound 48), demonstrate potent activity against breast, lung, and colon cancer cells. The tetrahydronaphthalene group in the target compound may enhance DNA intercalation or tubulin binding, mechanisms observed in structurally related antitumor agents .
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. These derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential and mechanisms of action.
Structural Characteristics
The compound features a complex structure that integrates a tetrahydronaphthalene moiety with a methylsulfonyl-substituted benzothiazole ring. This unique combination enhances its interaction with various biological targets.
Biological Activities
This compound exhibits several notable biological activities:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies indicate significant cytotoxic effects against A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cells. The mechanism involves inducing apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM) .
- Case Study : A recent study synthesized twenty-five novel benzothiazole compounds where one derivative demonstrated similar effects as this compound in promoting apoptosis and inhibiting IL-6 and TNF-α production .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
The biological activity of this compound can be attributed to its ability to bind to specific biological targets and modulate signaling pathways:
- Molecular Docking Studies : Computational studies have indicated strong binding affinities with key proteins involved in cancer progression and inflammation. These studies utilize techniques such as molecular docking to predict interactions at the molecular level.
Comparative Analysis
To understand the unique properties of this compound relative to other benzothiazole derivatives, a comparative table is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine | Contains a benzothiazole ring; substituted phenyl group | Significant anticancer activity |
| 4H-pyrimido[2,1-b]benzothiazole | Benzothiazole derivative; pyrimidine ring | Anti-mycobacterial properties |
| Benzothiazole-phthalimide hybrids | Hybrid structure combining benzothiazole and phthalimide | Anticancer and antimicrobial activities |
Q & A
Q. What synthetic routes are recommended for N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, and how can reaction conditions be optimized for yield?
Answer: A two-step approach is commonly employed:
Thiadiazole/Thiazole Ring Formation : Cyclization of precursor carboxamides (e.g., using iodine and triethylamine in DMF at reflux) to construct the benzothiazole core. This method, adapted from similar thiadiazole syntheses, ensures high regioselectivity .
Coupling Reactions : Amide bond formation between the sulfonyl-substituted benzothiazole and tetrahydronaphthalene-carboxylic acid derivatives. Ethanol or acetonitrile under reflux (1–4 hours) is typical, with yields influenced by stoichiometry and solvent polarity .
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency .
- Catalysts : Triethylamine aids in deprotonation during cyclization .
- Reaction Monitoring : TLC or HPLC-MS ensures intermediate stability and minimizes side reactions.
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | I₂, Et₃N, DMF, reflux (1–3 min) | 37–70% | |
| Amidation | Ethanol, reflux (2–4 hr) | 45–63% |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For example, the methylsulfonyl group produces distinct deshielded proton signals near δ 3.0–3.5 ppm, while tetrahydronaphthalene protons appear as multiplet clusters (δ 1.5–2.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <5 ppm error (e.g., using ESI+ mode) .
- Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How does the methylsulfonyl group influence bioactivity, and what methodologies validate its role in structure-activity relationships (SAR)?
Answer:
- Electronic and Steric Effects : The electron-withdrawing methylsulfonyl group enhances electrophilicity at the thiazole ring, potentially improving target binding (e.g., kinase inhibition). SAR studies on analogous sulfonamides show increased antimicrobial and antitumor activity compared to non-sulfonyl derivatives .
- Validation Methods :
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Answer:
- Orthogonal Assays : Use multiple assay formats (e.g., MTT for cytotoxicity, fluorescence-based enzymatic assays) to cross-validate results.
- Purity Assessment : HPLC purity >95% minimizes confounding effects from impurities .
- Solubility Optimization : Address poor aqueous solubility (common with naphthalene derivatives) using co-solvents (e.g., DMSO:PBS mixtures) or nanoparticle formulations .
Q. What strategies are recommended for modifying substituents to improve metabolic stability without compromising activity?
Answer:
- Hydroxyl Group Introduction : Adding polar groups (e.g., 6,7-dihydroxy on naphthalene) enhances solubility and metabolic resistance via hydrogen bonding, as seen in similar polycyclic carboxamides .
- Isosteric Replacement : Replace the tetrahydronaphthalene with a bicyclic scaffold (e.g., indane) to evaluate steric and electronic effects .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
